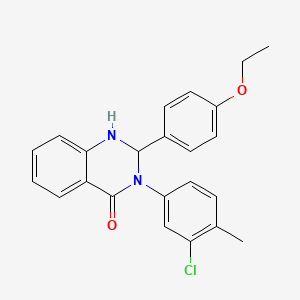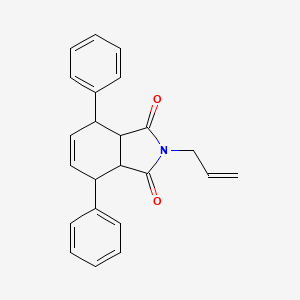
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a quinazoline core, substituted with chloro, methyl, and ethoxy groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylbenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted tetrahydroquinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but lacks the ethoxy group.
3-(4-Ethoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but lacks the chloro and methyl groups.
Uniqueness
The presence of both chloro and ethoxy groups in 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21ClN2O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21ClN2O2/c1-3-28-18-12-9-16(10-13-18)22-25-21-7-5-4-6-19(21)23(27)26(22)17-11-8-15(2)20(24)14-17/h4-14,22,25H,3H2,1-2H3 |
InChI Key |
IPOOPSKEWYSZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11545237.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11545255.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(4-nitrophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11545261.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545263.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11545274.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11545284.png)
